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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)phenol

CAS No.: 28023-90-7

Cat. No.: B1608588 Get Quote

Technical Monograph: 3-(4-Chlorophenyl)phenol
CAS: 10168-36-2 Synonyms: 4'-Chloro-3-biphenylol; 3-Hydroxy-4'-chlorobiphenyl Molecular

Formula: C₁₂H₉ClO Molecular Weight: 204.65 g/mol

Part 1: Executive Technical Summary
3-(4-Chlorophenyl)phenol is a halogenated biaryl scaffold characterized by a phenolic

hydroxyl group at the meta position relative to the biaryl linkage, and a chlorine substituent at

the para' position. Unlike its more common para-hydroxy isomers used in liquid crystal

polymers, this meta-isomer offers unique steric and electronic properties that drive its utility in

two distinct high-value research domains: environmental toxicology (as a specific metabolic

standard for Polychlorinated Biphenyls/PCBs) and medicinal chemistry (as a divergent

intermediate for biaryl ether synthesis).

This guide delineates the compound's application as a critical reference standard in metabolic

profiling and its potential as a monomeric building block for high-performance engineering

thermoplastics.

Part 2: Chemical Architecture & Reactivity Profile
Structural Analysis
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The molecule consists of two benzene rings connected by a single bond (biaryl). The 3-position

hydroxyl group provides a nucleophilic handle for functionalization (O-alkylation/acylation)

without the resonance conjugation typical of para-substituted phenols, resulting in distinct pKa

and solubility profiles. The 4'-chlorine atom enhances lipophilicity (LogP ~3.8) and metabolic

stability at the distal ring, making it a robust probe for Structure-Activity Relationship (SAR)

studies.

Physicochemical Data Table
Property Value Significance in Research

Physical State Crystalline Solid
Stable for long-term storage as

reference material.

Melting Point 78–80 °C
Suitable for melt-

polymerization protocols.

Acidity (pKa) ~9.5

Less acidic than p-

nitrophenols; requires

moderate bases (K₂CO₃) for

alkylation.

LogP 3.82 (calc)

High membrane permeability;

relevant for bioaccumulation

studies.

Solubility DMSO, MeOH, DCM

Compatible with standard

organic synthesis and

bioassay media.

Part 3: Core Application Domains
Toxicology & Environmental Standards (The PCB
Connection)
In environmental research, 3-(4-Chlorophenyl)phenol serves as a critical authentic standard

for identifying metabolites of lower-chlorinated PCBs. Specifically, it is a hydroxylated

metabolite of PCB 2 (3-chlorobiphenyl).
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Mechanism: Cytochrome P450 enzymes (specifically CYP1A and CYP2B subfamilies)

oxidize the biphenyl ring. The position of hydroxylation (meta vs. para) dictates the toxicity

profile and endocrine-disrupting potential of the metabolite.

Application: Researchers use CAS 10168-36-2 to calibrate LC-MS/MS or GC-MS assays.

Without this exact isomer, it is impossible to distinguish between the 3-hydroxy and 4-

hydroxy metabolites, which have vastly different estrogenic activities.

Synthetic Chemistry: The Suzuki-Miyaura Protocol
For drug discovery, this compound is synthesized via palladium-catalyzed cross-coupling. This

route is preferred over diazonium salt hydrolysis due to milder conditions and higher functional

group tolerance.

Standard Synthesis Protocol:

Reagents: 3-Bromophenol (1.0 eq), 4-Chlorophenylboronic acid (1.1 eq).

Catalyst: Pd(PPh₃)₄ (3-5 mol%).

Base/Solvent: Na₂CO₃ (2M aq) / Toluene:Ethanol (2:1).

Conditions: Reflux (90°C) for 12 hours under inert atmosphere (N₂).

Visualization: Synthesis Workflow
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Caption: Palladium-catalyzed cross-coupling pathway for the regioselective synthesis of 3-(4-
Chlorophenyl)phenol.
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Advanced Materials: High-Performance Polymers
In polymer science, biaryl phenols are precursors for Poly(arylene ether)s.

Thermal Stability: The biphenyl rigid rod structure increases the glass transition temperature

(Tg).

Flame Retardancy: The chlorine substituent acts as a radical scavenger during combustion,

potentially imparting inherent flame resistance to the resulting resin without external

additives.

Part 4: Experimental Protocols
Protocol A: Analytical Detection (GC-MS)
Use this protocol to verify the presence of the compound in biological or environmental

samples.

Sample Prep: Extract sample with Ethyl Acetate. Evaporate to dryness under N₂ stream.

Derivatization: Add 50 µL BSTFA + 1% TMCS (Silylation agent). Incubate at 60°C for 30

mins.

Rationale: The phenolic -OH is polar and tails on GC columns. Silylation converts it to a

volatile TMS-ether.

GC Parameters:

Column: DB-5ms (30m x 0.25mm).

Carrier: Helium at 1.0 mL/min.

Temp Program: 100°C (1 min) → 20°C/min → 280°C (hold 5 min).

Detection: Monitor molecular ion (M+) of the TMS derivative.

Parent Mass: 204 (Free phenol) → 276 (TMS derivative). Look for characteristic isotopic

cluster due to Chlorine (³⁵Cl/³⁷Cl ratio of 3:1).
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Protocol B: Metabolic Stability Assay
Use this protocol to assess the compound's stability in liver microsomes.

Incubation System: Phosphate buffer (pH 7.4), NADPH regenerating system, Human Liver

Microsomes (HLM).

Substrate: Add 3-(4-Chlorophenyl)phenol (Final conc: 10 µM).

Timepoints: Quench aliquots at 0, 15, 30, 60 min using ice-cold Acetonitrile.

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Self-Validation: Include a positive control (e.g., Testosterone) to verify microsomal activity. If

Testosterone does not degrade, the assay is invalid.

Visualization: Metabolic Logic
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Caption: Metabolic pathway illustrating the formation of 3-(4-Chlorophenyl)phenol from PCB 2

via oxidative hydroxylation.

Part 5: Safety & Handling
Hazard Identification: Irritant to eyes, respiratory system, and skin.

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

Storage: Store at 2-8°C under Argon. Phenols are prone to oxidation (turning pink/brown)

upon prolonged exposure to air and light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Potential applications of 3-(4-Chlorophenyl)phenol in
research]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1608588#potential-applications-of-3-4-chlorophenyl-
phenol-in-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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